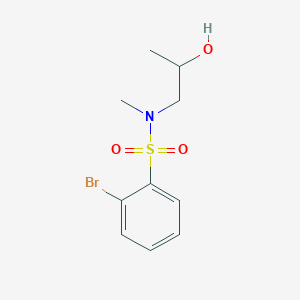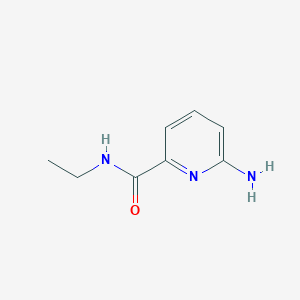![molecular formula C15H14N2O3 B7555124 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid, also known as MPB, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
作用机制
The mechanism of action of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid increases the levels of endocannabinoids, which then activate cannabinoid receptors in the body. This leads to a wide range of physiological and pathological effects, such as pain relief, appetite regulation, and immune function.
Biochemical and Physiological Effects
3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to regulate appetite and body weight in animal models of obesity. In addition, 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
One of the major advantages of using 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its physiological and pathological roles. However, one of the limitations of using 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid is its solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for the use of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in scientific research. One direction is to study its potential therapeutic effects in various disease models, such as cancer, obesity, and pain. Another direction is to develop more potent and selective FAAH inhibitors based on the structure of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid. Finally, 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid can be used as a starting point for the development of other small molecules that target the endocannabinoid system.
合成方法
The synthesis of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the reaction of 3-methylpyridine-2-carboxylic acid with 4-aminobenzyl alcohol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid.
科学研究应用
3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body by inhibiting FAAH. This makes 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid a valuable tool for studying the physiological and pathological roles of endocannabinoids in the body.
属性
IUPAC Name |
3-[[(3-methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-3-7-16-13(10)14(18)17-9-11-5-2-6-12(8-11)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQLHTWIOXYMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)




![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)


![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)

![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)